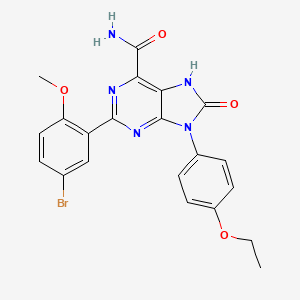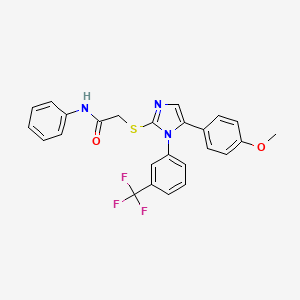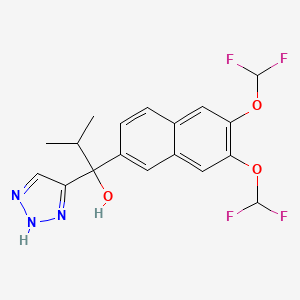![molecular formula C23H22F2N2O3 B2485673 5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one CAS No. 898421-25-5](/img/structure/B2485673.png)
5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorinated compounds involves nucleophilic substitution reactions, as demonstrated in the synthesis of PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003). Such methodologies could be adapted for the synthesis of "5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one", highlighting the feasibility of incorporating fluorine atoms into complex organic frameworks.
Molecular Structure Analysis
The molecular structure of compounds similar to "5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one" often exhibits significant conformational features due to the presence of fluorine atoms. For instance, the piperazine ring in related structures displays almost perfect chair conformation, with substituents at the N atoms lying in equatorial positions, which is determined by intra- and intermolecular hydrogen bonds (Köysal, Işık, & Aytemi̇r, 2004).
Chemical Reactions and Properties
Compounds containing piperazine and fluorophenyl groups participate in various chemical reactions, demonstrating a wide range of reactivities. For example, addition-rearrangement reactions with arylsulfonyl isocyanates lead to functionalized 2-piperidones, illustrating the chemical versatility of piperazine-containing compounds (Jao, Slifer, Lalancette, & Hall, 1996).
科学的研究の応用
Crystal Structure Analysis
Research on structurally related compounds has revealed insights into their crystal structures. For instance, Ullah and Altaf (2014) examined compounds with similar structures, focusing on their crystal packing and hydrogen bonding characteristics (Ullah & Altaf, 2014).
Bioactivity and Mannich Bases
Gul et al. (2019) synthesized new Mannich bases and evaluated their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects, providing a foundation for understanding similar structures' biological activities (Gul et al., 2019).
Anticonvulsant Activity
Aytemir, Septioğlu, and Çalış (2010) focused on synthesizing new derivatives as potential anticonvulsant compounds, highlighting the medical potential of compounds with related structures (Aytemir, Septioğlu, & Çalış, 2010).
PET Imaging and Serotonergic Neurotransmission
Plenevaux et al. (2000) explored a compound known as [18F]p-MPPF, a 5-HT1A antagonist, for PET imaging of serotonergic neurotransmission, demonstrating the utility of similar structures in neuroimaging (Plenevaux et al., 2000).
Modulation of Receptor-Mediated Behavior
Vickers et al. (2001) investigated how certain receptor agonists modulate behavior in rats, providing insight into the neuropharmacological actions of structurally related compounds (Vickers et al., 2001).
Antibacterial Activity
Rai et al. (2009) synthesized novel compounds and evaluated their antibacterial activity, indicating the potential antimicrobial properties of similar chemical structures (Rai et al., 2009).
Antioxidant Activity
Kaczor et al. (2021) designed a compound as a potential dopamine D2 receptor agonist with antioxidant activity, suggesting the therapeutic potential of related structures in neurodegenerative diseases (Kaczor et al., 2021).
特性
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-19-6-2-1-5-17(19)15-30-23-16-29-18(13-22(23)28)14-26-9-11-27(12-10-26)21-8-4-3-7-20(21)25/h1-8,13,16H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGJXHZCTMASCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3F)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol](/img/structure/B2485592.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2485593.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)

![3-(furan-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2485598.png)

![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)
![4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2485606.png)
![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)

![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)
